Tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H22N4O2 . It is used as an organic chemical synthesis intermediate .
Synthesis Analysis
This compound can be synthesized by dehydrogenation of 1-Boc-4-(6-nitro-3-pyridyl)piperazine and palladium on carbon in ethanol . The reaction involves stirring 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester and Pd/C in ethanol with an H2 balloon for 3 hours .Molecular Structure Analysis
The molecular weight of Tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate is 278.35 g/mol . The InChI key for this compound is RMULRXHUNOVPEI-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is mainly used for the synthesis of palbociclib . The reaction involves the dehydrogenation of 1-Boc-4-(6-nitro-3-pyridyl)piperazine and palladium on carbon in ethanol .Physical And Chemical Properties Analysis
The compound has a high GI absorption and is a P-gp substrate . It has a consensus Log Po/w of 1.21 and a synthetic accessibility of 2.64 . The compound is soluble with a Log S (ESOL) of -2.34 .Scientific Research Applications
“Tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate” is a chemical compound used as an intermediate in organic synthesis . Here are some additional applications:
-
Synthesis of Palbociclib
- Application : This compound is used as an intermediate in the synthesis of Palbociclib , a drug used for the treatment of HR-positive and HER2-negative breast cancer.
- Method : The synthesis involves dehydrogenation of 1-Boc-4-(6-nitro-3-pyridyl)piperazine and palladium on carbon in ethanol .
- Results : The end product is Palbociclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) and is used in cancer therapy .
-
Synthesis of Bioactive Molecules
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-5-4-10(14)15-16-11/h4-5H,6-9H2,1-3H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQVUQPRZYYTGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.